molecular formula C7H14O2S B12664048 S-Methyl 2-propoxypropanethioate CAS No. 93940-60-4

S-Methyl 2-propoxypropanethioate

Cat. No.: B12664048
CAS No.: 93940-60-4
M. Wt: 162.25 g/mol
InChI Key: LCIGYKJDIBCNQK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl 2-propoxypropanethioate typically involves the reaction of 2-propoxypropyl chlorothioate with methanol to form this compound . The reaction conditions usually include a controlled temperature and the presence of a catalyst to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: S-Methyl 2-propoxypropanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-Methyl 2-propoxypropanethioate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of S-Methyl 2-propoxypropanethioate involves its interaction with specific molecular targets. In the case of its use as an insecticide, it targets the nervous system of insects, leading to paralysis and death. The compound interferes with the normal functioning of neurotransmitters, disrupting the transmission of nerve impulses .

Comparison with Similar Compounds

  • S-Methyl 2-ethoxypropanethioate
  • S-Methyl 2-butoxypropanethioate
  • S-Methyl 2-isopropoxypropanethioate

Comparison: S-Methyl 2-propoxypropanethioate is unique due to its specific alkoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity .

Properties

CAS No.

93940-60-4

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

S-methyl 2-propoxypropanethioate

InChI

InChI=1S/C7H14O2S/c1-4-5-9-6(2)7(8)10-3/h6H,4-5H2,1-3H3

InChI Key

LCIGYKJDIBCNQK-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C)C(=O)SC

Origin of Product

United States

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